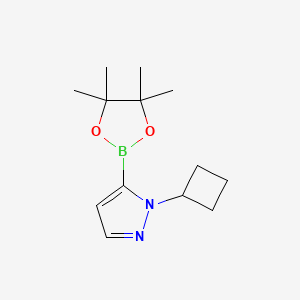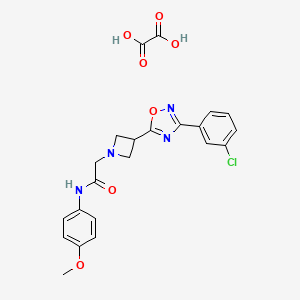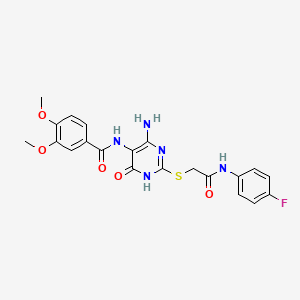![molecular formula C24H21FN4O2S B2982870 N-(4-ethoxyphenyl)-2-({4-[(4-fluorophenyl)amino]quinazolin-2-yl}sulfanyl)acetamide CAS No. 422533-77-5](/img/structure/B2982870.png)
N-(4-ethoxyphenyl)-2-({4-[(4-fluorophenyl)amino]quinazolin-2-yl}sulfanyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-ethoxyphenyl)-2-({4-[(4-fluorophenyl)amino]quinazolin-2-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C24H21FN4O2S and its molecular weight is 448.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Inhibitory Effects on Enzymes and Receptors
Vascular Endothelial Growth Factor Inhibition
ZD6474, a similar compound, inhibits kinase insert domain-containing receptor (KDR/VEGFR2) tyrosine kinase activity. This inhibition translates into potent suppression of vascular endothelial growth factor-A stimulated endothelial cell proliferation and angiogenesis, showing potential in cancer treatment (Wedge et al., 2002).
Antiviral Properties
Novel 2,3-disubstituted quinazolin-4(3H)-ones have been synthesized and found effective against various viruses, including influenza and severe acute respiratory syndrome coronavirus (Selvam et al., 2007).
Cancer Research Applications
Antitumor Activity
The compound ZD6474 shows dose-dependent inhibition of tumor growth in various human tumor xenografts and rodent tumors, indicating its potential as a therapeutic agent in cancer treatment (Wedge et al., 2002).
Apoptosis Inducers in Cancer Cells
Certain sulphonamide-bearing quinazolinone derivatives have shown significant cytotoxic activity against various cancer cell lines. These compounds can induce apoptosis and cell cycle arrest in breast cancer cells, suggesting their potential as anticancer agents (Alqahtani et al., 2021).
Miscellaneous Applications
Histamine H4 Receptor Inverse Agonists
Quinazoline sulfonamides have been found to have high affinity for the histamine H4 receptor, acting as inverse agonists. This suggests potential applications in treating conditions mediated by this receptor (Smits et al., 2010).
Analgesic Activity
Quinazolinone derivatives have been reported to possess analgesic activities, indicating potential uses in pain management (Osarodion, 2023).
Antibacterial Activity
Some derivatives of quinazolinones have shown remarkable antibacterial and antifungal activities, suggesting their potential use as antimicrobial agents (Patel et al., 2010).
Non-Ulcerogenic Anti-Inflammatory Agents
Methyl sulfonyl substituted quinazolinones have shown promising anti-inflammatory activity, providing a template for designing gastric safe anti-inflammatory agents (Manivannan & Chaturvedi, 2011).
Propiedades
IUPAC Name |
N-(4-ethoxyphenyl)-2-[4-(4-fluoroanilino)quinazolin-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21FN4O2S/c1-2-31-19-13-11-17(12-14-19)26-22(30)15-32-24-28-21-6-4-3-5-20(21)23(29-24)27-18-9-7-16(25)8-10-18/h3-14H,2,15H2,1H3,(H,26,30)(H,27,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RALSCZRSCADZBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=N2)NC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(Methylsulfamoyl)methyl]benzoic acid](/img/structure/B2982790.png)

![Lithium 4-methyl-1-(pyridin-2-yl)-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide](/img/structure/B2982792.png)

![5-bromo-2-chloro-N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)benzamide](/img/structure/B2982795.png)


![N-(4-bromo-3-methylphenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2982803.png)

![2-(4-(N,N-dimethylsulfamoyl)benzamido)-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2982807.png)
![N-(5-(2-thia-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)thiazol-2-yl)acetamide](/img/structure/B2982808.png)

